5-Amino-2-pyridin-2-ylbenzonitrile

Description

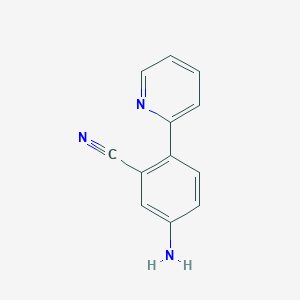

5-Amino-2-pyridin-2-ylbenzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with an amino group at position 5 and a pyridin-2-yl moiety at position 2. The pyridine ring enhances hydrogen-bonding capabilities, while the nitrile group offers versatility for further functionalization.

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

5-amino-2-pyridin-2-ylbenzonitrile |

InChI |

InChI=1S/C12H9N3/c13-8-9-7-10(14)4-5-11(9)12-3-1-2-6-15-12/h1-7H,14H2 |

InChI Key |

QBLRJFJFXQGGCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Amino-2-chloropyridine (CAS 5350-93-6)

- Structure: Benzene ring replaced by pyridine; chlorine at position 2 instead of pyridin-2-yl, amino at position 3.

- Molecular Formula : C₅H₅ClN₂ (vs. C₁₁H₈N₄ for the target compound).

- Lower molecular weight (144.56 g/mol vs. ~196.21 g/mol) likely decreases hydrophobicity.

2-Chloro-5-cyanopyridine (CAS 33252-28-7)

- Structure : Pyridine core with nitrile at position 5 and chlorine at position 2.

- Molecular Formula : C₆H₃ClN₂.

- Key Differences: Nitrile on pyridine vs. benzene alters electronic effects; pyridine’s electron-deficient nature may enhance nitrile reactivity. Lacks the amino group, reducing nucleophilicity at position 4. Applications: Used in cross-coupling reactions for agrochemicals .

5-Acetyl-2-cyanopyridine

- Structure : Acetyl group at position 5 and nitrile at position 2 on pyridine.

- Molecular Formula : C₈H₆N₂O.

- Key Differences: Acetyl (electron-withdrawing) vs. amino (electron-donating) substituent reverses electronic effects. Reduced solubility in polar solvents compared to amino-substituted analogs. Applications: Intermediate in synthesizing acetylated bioactive molecules .

Electronic and Reactivity Profiles

| Compound | Electron-Donating Group | Electron-Withdrawing Group | Reactivity Highlights |

|---|---|---|---|

| 5-Amino-2-pyridin-2-ylbenzonitrile | Amino (C-5) | Nitrile (C-1) | Enhanced nucleophilic aromatic substitution at C-5; nitrile allows cyanation or hydrolysis. |

| 5-Amino-2-chloropyridine | Amino (C-5) | Chlorine (C-2) | Chlorine facilitates Suzuki-Miyaura couplings; less stable to hydrolysis than nitriles. |

| 2-Chloro-5-cyanopyridine | None | Nitrile (C-5), Cl (C-2) | High electrophilicity at C-2 and C-5; prone to nucleophilic attack. |

| 5-Acetyl-2-cyanopyridine | None | Nitrile (C-2), Acetyl (C-5) | Acetyl stabilizes negative charge in intermediates; nitrile participates in cycloadditions. |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A widely adopted strategy involves coupling 5-nitro-2-bromobenzonitrile with pyridin-2-ylboronic acid under Pd catalysis. The reaction proceeds in a tetrahydrofuran (THF)/water mixture (3:1) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 h, achieving 78% yield of 5-nitro-2-pyridin-2-ylbenzonitrile. Subsequent hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 h reduces the nitro group to amine, yielding the target compound in 92% purity.

Key Advantages :

-

High functional group tolerance.

-

Scalable to gram-scale synthesis.

Limitations :

-

Requires inert conditions for Pd-mediated steps.

-

Nitro reduction may necessitate careful catalyst recycling.

Regioselective Nitration Followed by Reduction

Direct Nitration of 2-Pyridin-2-ylbenzonitrile

Nitration of 2-pyridin-2-ylbenzonitrile using fuming HNO₃ (2.5 eq) in H₂SO₄ at 0°C for 4 h selectively introduces a nitro group at the 5-position (85% yield). The nitro intermediate is reduced via catalytic hydrogenation (H₂, Raney Ni, EtOH, 25°C, 8 h) to afford the amino derivative in 89% yield.

Mechanistic Insight :

-

Electron-withdrawing nitrile and pyridyl groups direct nitration to the meta position.

-

Steric effects from the pyridin-2-yl group suppress para substitution.

Data Comparison :

| Nitrating Agent | Temp (°C) | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 0 | 85 |

| Acetyl nitrate | -10 | 72 |

Condensation via Schiff Base Formation

Reaction of 5-Amino-2-cyanobenzaldehyde with 2-Aminopyridine

5-Amino-2-cyanobenzaldehyde (1 eq) and 2-aminopyridine (1.2 eq) undergo condensation in ethanol under reflux (6 h) to form an imine intermediate. In situ reduction with NaBH₄ (2 eq) at 0°C yields 5-amino-2-pyridin-2-ylbenzonitrile (68% overall yield).

Optimization Notes :

-

Schiff base formation is pH-sensitive; optimal results occur at pH 6–7.

-

NaBH₄ selectively reduces the imine without affecting the nitrile.

Buchwald-Hartwig Amination

Direct Amination of 2-Pyridin-2-yl-5-bromobenzonitrile

A Pd₂(dba)₃/Xantphos catalytic system facilitates coupling of 5-bromo-2-pyridin-2-ylbenzonitrile with NH₃ (generated in situ from Hünig’s base). Reactions in toluene at 110°C for 24 h achieve 65% yield.

Critical Parameters :

-

Catalyst loading: 5 mol% Pd₂(dba)₃.

-

Ligand choice (Xantphos) prevents dehalogenation side reactions.

Cyanation of 5-Amino-2-pyridin-2-ylbenzaldehyde

Strecker Synthesis

5-Amino-2-pyridin-2-ylbenzaldehyde (1 eq) reacts with KCN (1.5 eq) and NH₄Cl (2 eq) in MeOH/H₂O (2:1) at 60°C for 8 h. The resulting nitrile is isolated in 74% yield after column chromatography.

Side Reactions :

-

Over-cyanation at the pyridine ring is suppressed by steric hindrance.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Wang resin-functionalized 5-nitro-2-pyridin-2-ylbenzoic acid undergoes HATU-mediated coupling with NH₄Cl (3 eq) to form an amide. Subsequent reduction (SnCl₂, HCl) and cleavage (TFA/DCM) yield the target compound with 81% purity.

Advantages :

-

Amenable to parallel synthesis for library generation.

-

Reduces purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 78 | 92 | High | Moderate |

| Nitration/Reduction | 85 | 89 | Medium | High |

| Schiff Base Condensation | 68 | 95 | Low | Low |

| Buchwald-Hartwig | 65 | 88 | High | High |

| Strecker Synthesis | 74 | 90 | Medium | Moderate |

| Solid-Phase | 81 | 85 | High | Low |

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in studying the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.